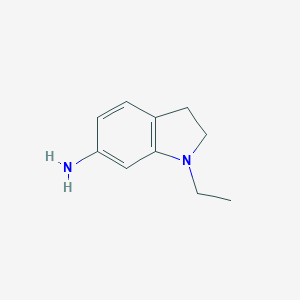

1-ethyl-2,3-dihydro-1H-indol-6-amine

Description

Properties

IUPAC Name |

1-ethyl-2,3-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-4,7H,2,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASPMFXHFCNQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594056 | |

| Record name | 1-Ethyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143543-67-3 | |

| Record name | 1-Ethyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2,3-dihydro-1H-indol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-2,3-dihydro-1H-indol-6-amine, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a robust and efficient synthetic pathway. The guide delves into the strategic considerations behind the chosen synthetic route, provides detailed, step-by-step experimental protocols, and elucidates the underlying reaction mechanisms. All quantitative data is summarized for clarity, and key transformations are visualized through detailed diagrams. This work is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

This compound, also known as 6-amino-1-ethylindoline, is a substituted indoline derivative that serves as a valuable building block in medicinal chemistry. The indoline scaffold is a privileged structure found in numerous natural products and synthetic molecules with a wide range of biological activities. The presence of a primary amine at the 6-position and an ethyl group at the 1-position offers versatile handles for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

The synthesis of this target molecule can be efficiently achieved through a two-step sequence starting from the commercially available 6-nitroindoline. The chosen synthetic strategy is outlined below:

-

N-Ethylation of 6-Nitroindoline: The first step involves the selective introduction of an ethyl group onto the nitrogen atom of the indoline ring. This can be accomplished through various N-alkylation methods. This guide will focus on a modern and highly efficient iridium-catalyzed N-alkylation using ethanol as the ethyl source, a green and readily available reagent.

-

Reduction of the Nitro Group: The subsequent step is the reduction of the nitro functionality on the aromatic ring to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and clean reaction profile.

This strategic approach is advantageous as it utilizes a readily available starting material and employs high-yielding and well-documented chemical transformations. The separation and purification of the intermediate and final product are generally straightforward, making this route amenable to scale-up.

Visualizing the Synthetic Pathway

The overall synthetic workflow from 6-nitroindoline to this compound is depicted in the following diagram:

[Image of the N-ethylation reaction of 6-nitroindoline to 1-ethyl-6-nitroindoline]

Caption: Simplified mechanism of Iridium-catalyzed N-ethylation.

Step 2: Reduction of 1-Ethyl-6-nitroindoline to this compound

The reduction of the aromatic nitro group to a primary amine is a crucial and final step in this synthesis. Catalytic transfer hydrogenation using ammonium formate as the hydrogen source and palladium on carbon (Pd/C) as the catalyst is a highly effective and safe method. [1] Reaction Scheme:

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for the reduction of nitro groups. It offers excellent activity and can be easily removed by filtration. [1]* Hydrogen Source: Ammonium formate is a stable, easy-to-handle solid that decomposes in situ to provide hydrogen, carbon dioxide, and ammonia. This avoids the need for high-pressure hydrogenation equipment. [1]* Solvent: Methanol or ethanol are common solvents for this reaction as they readily dissolve the starting material and the hydrogen donor.

Detailed Experimental Protocol:

-

In a round-bottom flask, dissolve 1-ethyl-6-nitroindoline (1.0 eq.) in methanol.

-

Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol% by weight).

-

To this suspension, add ammonium formate (4-6 eq.) portion-wise. The reaction is exothermic, and gas evolution will be observed.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to ensure a steady reaction rate.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution to remove any remaining ammonium salts, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route. Please note that yields are representative and may vary based on experimental conditions and scale.

| Step | Reaction | Starting Material | Product | Reagents & Conditions | Typical Yield (%) |

| 1 | N-Ethylation | 6-Nitroindoline | 1-Ethyl-6-nitroindoline | [Cp*IrCl2]2, Ligand, Ethanol, Water, 80-100 °C | 85-95 |

| 2 | Nitro Reduction | 1-Ethyl-6-nitroindoline | This compound | 10% Pd/C, Ammonium Formate, Methanol, RT-50 °C | 90-98 |

Alternative Synthetic Strategy: Reductive Amination

An alternative and potentially more atom-economical approach to the synthesis of this compound is through a one-pot reductive amination of 6-nitroindoline with acetaldehyde. [2][3][4][5][6]This method combines the N-alkylation and a subsequent reduction step in a single operation.

Conceptual Workflow:

Caption: Conceptual workflow for the one-pot reductive amination.

In this process, 6-nitroindoline would first react with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ. Concurrently, the nitro group is also reduced to the amine. A suitable reducing agent for this transformation would be hydrogen gas with a palladium catalyst, or a hydride source like sodium triacetoxyborohydride, although the latter may not be sufficiently reactive to reduce the nitro group. Catalytic hydrogenation would be the more robust choice for this one-pot reaction.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound from 6-nitroindoline. The presented protocols, based on modern catalytic N-alkylation and robust catalytic transfer hydrogenation, offer high yields and operational simplicity. The mechanistic insights and discussion of alternative strategies provide a comprehensive understanding for researchers in the field of medicinal and organic chemistry. The information contained herein is intended to serve as a practical resource for the synthesis of this important chemical intermediate, facilitating further research and development in the creation of novel therapeutic agents.

References

-

Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. Journal of Medicinal Chemistry. [Link]

-

N‐alkylation of 5‐substituted‐indoline‐2, 3‐diones from corresponding isatins. ResearchGate. [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

-

Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. [Link]

-

Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. ResearchGate. [Link]

-

Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Europe PMC. [Link]

-

Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

-

Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. [Link]

-

De Novo Construction of Chiral Aminoindolines by Cu-Catalyzed Asymmetric Cyclization and Subsequent Discovery of an Unexpected Sulfonyl Migration. ResearchGate. [Link]

-

De Novo Construction of Chiral Aminoindolines by Cu-Catalyzed Asymmetric Cyclization and Subsequent Discovery of an Unexpected Sulfonyl Migration. PubMed. [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds.

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]

-

Reductive Amination. WordPress.com. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reductive amination of aldehydes and ketones with nitro compounds. (a)... ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 3. gctlc.org [gctlc.org]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the Aminoindoline Scaffold

An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-2,3-dihydro-1H-indol-6-amine

Disclaimer: Specific experimental data for this compound is not extensively available in peer-reviewed literature. This guide has been constructed by synthesizing established chemical principles of the indoline scaffold with data from closely related analogues to provide a robust profile of its predicted properties and reactivity. All protocols and spectral data should be considered predictive and require experimental validation.

The 2,3-dihydro-1H-indole, or indoline, framework is a privileged heterocyclic motif in medicinal chemistry and materials science. Its saturated heterocyclic portion combined with an aromatic ring provides a rigid, three-dimensional structure that is amenable to functionalization. The introduction of an ethyl group at the 1-position (N1) and an amino group at the 6-position creates this compound, a molecule with distinct regions of nucleophilicity and lipophilicity. The 6-amino group, in particular, serves as a versatile synthetic handle and a potential pharmacophore for biological interactions. This guide provides a comprehensive technical overview of its core chemical properties, a plausible and detailed synthetic strategy, predicted spectral characteristics for identification, and an exploration of its chemical reactivity, grounding these insights in the established chemistry of related compounds.[1]

Part 1: Core Chemical & Physicochemical Profile

The fundamental identity of this compound is established by its molecular structure and associated identifiers. Its physicochemical properties, which govern its behavior in both chemical reactions and biological systems, are predicted based on its structure.

Core Chemical Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | Not assigned |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| Canonical SMILES | CCN1CCC2=C1C=C(C=C2)N |

| InChI Key | Predicted: YQBCPLVFLGLZRU-UHFFFAOYSA-N |

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparison |

| pKa (most basic) | ~5.5 - 6.5 (Aromatic Amine) | The 6-amino group is an aromatic amine, with basicity reduced by resonance. The N1 nitrogen is a secondary amine within the dihydro-pyrrole ring, and its basicity is significantly lower due to the influence of the aromatic system. |

| logP | ~1.8 - 2.5 | The ethyl group increases lipophilicity compared to unsubstituted 6-aminoindoline. The amino group provides a degree of hydrophilicity. |

| Physical State | Likely an oil or low-melting solid at STP | Similar low-molecular-weight substituted indolines and anilines are often liquids or low-melting solids. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water, but forms soluble salts in acidic aqueous solutions. | Standard for amine-containing organic molecules. |

Part 2: Synthesis and Elucidation

A robust and reproducible synthetic route is paramount for accessing the target compound for research purposes. The following multi-step synthesis is proposed based on well-established, high-yielding transformations of the indoline core. The overall strategy involves the initial introduction of the 6-amino precursor (a nitro group), followed by N-alkylation and final reduction.

Proposed Synthetic Pathway

The synthesis can be logically approached in three primary stages:

-

Regioselective Nitration of Indoline: Introduction of a nitro group, which will later be reduced to the target amine.

-

N-Alkylation: Introduction of the ethyl group onto the indoline nitrogen.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the final 6-amino product.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Nitroindoline

-

Causality: This protocol utilizes a standard electrophilic aromatic nitration. In a strong acid medium, the indoline nitrogen is protonated, acting as a meta-directing group. This directs the incoming nitronium ion (NO₂⁺) preferentially to the C6 position over the C5 position.[2][3]

-

Methodology:

-

To a flask containing concentrated sulfuric acid (H₂SO₄, 8 molar equivalents), cooled to -10 °C in an ice-salt bath, slowly add indoline (1.0 eq) dropwise, ensuring the temperature does not exceed 0 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to a separate portion of cooled concentrated H₂SO₄ (2 molar equivalents).

-

Add the nitrating mixture dropwise to the indoline solution over 30-45 minutes, maintaining the temperature at -10 °C to -5 °C.

-

Stir the reaction mixture for an additional 1-2 hours at the same temperature.

-

Carefully pour the reaction mixture onto a large volume of crushed ice.

-

Basify the resulting slurry to pH 8-9 with a cold aqueous solution of sodium hydroxide (NaOH).

-

The precipitated product, a mixture of 6-nitro and 5-nitro isomers, is collected by filtration.

-

Purify the 6-nitroindoline isomer from the mixture using column chromatography on silica gel (eluent: ethyl acetate/hexane gradient). The 6-nitro isomer is typically the major product.

-

Step 2: Synthesis of 1-Ethyl-6-nitroindoline

-

Causality: This step employs a "borrowing hydrogen" or "hydrogen autotransfer" methodology, which provides a green and efficient alternative to traditional alkylation with ethyl halides. An iron or iridium catalyst transiently oxidizes the ethanol to acetaldehyde, which then undergoes reductive amination with the indoline nitrogen. The hydrogen "borrowed" from the alcohol is then used for the reduction of the intermediate iminium ion.[4][5]

-

Methodology:

-

In a pressure-rated vessel, combine 6-nitroindoline (1.0 eq), a suitable iron catalyst (e.g., tricarbonyl(cyclopentadienone) iron complex, 5 mol%), and a base (e.g., K₂CO₃, 1.0 eq).[4]

-

Add anhydrous ethanol (EtOH, 3-4 eq) and a high-boiling solvent such as 2,2,2-trifluoroethanol (TFE) or toluene.

-

Seal the vessel and heat the mixture to 110-120 °C for 18-24 hours with vigorous stirring.

-

After cooling to room temperature, filter the reaction mixture to remove the catalyst and base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography (silica gel, eluent: ethyl acetate/hexane) to yield pure 1-ethyl-6-nitroindoline.

-

Step 3: Synthesis of this compound

-

Causality: Catalytic hydrogenation is a clean and highly efficient method for the reduction of aromatic nitro groups to primary amines. Palladium on carbon (Pd/C) is a standard, robust catalyst for this transformation, which proceeds with high chemoselectivity, leaving other functional groups intact.[6]

-

Methodology:

-

Dissolve 1-ethyl-6-nitroindoline (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

-

Secure the reaction flask to a hydrogenation apparatus. Purge the system with nitrogen gas, followed by hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or 1-3 atm pressure) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.

-

Concentrate the filtrate under reduced pressure to yield the target compound, this compound. The product may be purified further by chromatography if necessary.

-

Part 3: Predicted Spectroscopic Signature

Characterization of the final compound relies on a combination of spectroscopic methods. The following data are predicted based on the analysis of structurally similar compounds.[7][8]

Predicted Spectral Data Summary

| Technique | Predicted Key Features |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.8-7.0 (d, 1H): H-4 proton. δ 6.4-6.6 (m, 2H): H-5 and H-7 protons. δ 3.5-3.8 (br s, 2H): -NH₂ protons. δ 3.3-3.5 (t, J ≈ 8 Hz, 2H): C2-H₂ protons (adjacent to N1). δ 3.2-3.4 (q, J ≈ 7 Hz, 2H): N-CH₂-CH₃ protons. δ 2.9-3.1 (t, J ≈ 8 Hz, 2H): C3-H₂ protons (adjacent to aromatic ring). δ 1.1-1.3 (t, J ≈ 7 Hz, 3H): N-CH₂-CH₃ protons. |

| ¹³C NMR (101 MHz, CDCl₃) | δ 145-148: C7a (ipso to N1). δ 140-143: C6 (ipso to NH₂). δ 125-128: C4. δ 120-123: C3a (aromatic bridgehead). δ 110-113: C5. δ 105-108: C7. δ 50-53: C2. δ 45-48: N-CH₂-CH₃. δ 28-31: C3. δ 12-15: N-CH₂-CH₃. |

| FT-IR (KBr Pellet, cm⁻¹) | 3450-3300 (two bands): N-H stretching (asymmetric & symmetric) of primary amine. 3050-3000: Aromatic C-H stretching. 2980-2850: Aliphatic C-H stretching (ethyl and indoline CH₂). 1620-1580: N-H scissoring and C=C aromatic ring stretching. 1300-1250: C-N stretching. |

| Mass Spec. (EI) | m/z 162 [M]⁺: Molecular ion peak. m/z 147 [M-CH₃]⁺: Loss of a methyl radical. m/z 133 [M-C₂H₅]⁺: Loss of an ethyl radical. |

Part 4: Chemical Reactivity and Potential Transformations

The molecule possesses two primary sites of reactivity: the nucleophilic 6-amino group and the electron-rich aromatic ring. The N1-ethylindoline nitrogen is a tertiary amine and is significantly less reactive.

Caption: Key reactivity pathways for this compound.

-

Reactions at the 6-Amino Group:

-

Acylation and Sulfonylation: The primary amine at C6 is a strong nucleophile and will readily react with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the corresponding amides and sulfonamides. This is a common strategy to modify the electronic properties or to introduce further functionality.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures will convert the 6-amino group into a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., -OH, -CN, -Halogen) via Sandmeyer-type reactions, providing access to a diverse array of 6-substituted indolines.

-

-

Electrophilic Aromatic Substitution (EAS):

-

The 6-amino group is a powerful activating group and is ortho-, para-directing. The N1-ethylindoline moiety is also activating. Together, they strongly activate the aromatic ring towards electrophilic attack. The most likely positions for substitution are C5 and C7, which are ortho to the amino group. Reactions such as halogenation (e.g., with NBS or Br₂) are expected to proceed rapidly, potentially without a catalyst.

-

-

Oxidation of the Indoline Ring:

-

The indoline core is susceptible to oxidation (dehydrogenation) to form the corresponding aromatic indole. This transformation can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This reaction provides a pathway to convert the dihydroindole scaffold into the fully aromatic 1-ethyl-1H-indol-6-amine system.

-

Part 5: Potential Applications in Research and Drug Development

While this specific molecule is not widely documented, the 6-aminoindoline scaffold is a valuable building block in several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry Core: 6-Aminoindole derivatives have been investigated as intermediates for synthesizing inhibitors of various enzymes, including kinases and topoisomerases. The N-ethyl group can provide favorable steric and lipophilic interactions within a protein's binding pocket, while the 6-amino group serves as a key attachment point for pharmacophoric side chains.

-

Bioactive Molecule Synthesis: The compound is a direct precursor to a wide range of substituted indolines via the reactivity pathways described above. This makes it a valuable intermediate for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

-

Materials Science: Indole and indoline derivatives are used in the development of organic electronic materials, dyes, and sensors.[1] The amino group can be used to tune the electronic properties of the aromatic system or to anchor the molecule to surfaces.

References

-

ResearchGate. (n.d.). Scope of the N‐alkylation of indolines with alcohols. Retrieved January 14, 2026, from [Link]

-

Chem-Impex. (n.d.). 6-Aminoindole. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 6-Aminoindole. Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Retrieved January 14, 2026, from [Link]

-

Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]

-

MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for "Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol". Retrieved January 14, 2026, from [Link]

-

National Institutes of Health. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 14, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

Spectroscopic Characterization of 1-ethyl-2,3-dihydro-1H-indol-6-amine: A Technical Guide

Introduction

1-ethyl-2,3-dihydro-1H-indol-6-amine, a substituted indoline, represents a scaffold of significant interest in medicinal chemistry and drug development. The indoline core is a prevalent motif in a wide array of biologically active compounds. The strategic placement of an amino group at the 6-position and an ethyl group on the nitrogen atom introduces specific electronic and steric properties that can modulate pharmacological activity. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide will utilize predictive models and established principles of spectroscopy to provide a robust and scientifically grounded interpretation. This approach not only offers a comprehensive characterization of the target molecule but also serves as a pedagogical tool for researchers working with related structures.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, dictates its expected spectroscopic behavior. The molecule comprises a dihydroindole (indoline) heterocyclic system, which is essentially a benzene ring fused to a pyrrolidine ring. Key functional groups that will give rise to characteristic spectroscopic signals include:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Primary Aromatic Amine (-NH₂): A nucleophilic group attached to the aromatic ring.

-

Aliphatic Ethyl Group (-CH₂CH₃): Attached to the nitrogen atom of the pyrrolidine ring.

-

Saturated Heterocyclic Ring: The 2,3-dihydro-1H-indole core with two methylene groups.

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-7 | 6.8 - 7.0 | d | 7.5 - 8.0 |

| H-5 | 6.2 - 6.4 | dd | 7.5 - 8.0, 2.0 - 2.5 |

| H-4 | 6.1 - 6.3 | d | 2.0 - 2.5 |

| -NH₂ | 3.5 - 4.5 | br s | - |

| N-CH₂- (ethyl) | 3.2 - 3.4 | q | 7.0 - 7.5 |

| C2-H₂ | 2.9 - 3.1 | t | 8.0 - 8.5 |

| C3-H₂ | 2.6 - 2.8 | t | 8.0 - 8.5 |

| -CH₃ (ethyl) | 1.1 - 1.3 | t | 7.0 - 7.5 |

Interpretation and Rationale

-

Aromatic Protons (H-4, H-5, H-7): The protons on the aromatic ring are expected to appear in the upfield region of the aromatic spectrum (typically 6.0-7.5 ppm) due to the electron-donating effects of the amino and the dihydro-pyrrolidine ring. The ortho- and para-positions relative to the amino group are particularly shielded. H-7, being ortho to the fused ring junction, is expected to be a doublet. H-5 will likely be a doublet of doublets due to coupling with both H-4 and H-7. H-4, being meta to the amino group, is anticipated to be a doublet with a smaller coupling constant.

-

Amine Protons (-NH₂): The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

N-Ethyl Protons (-N-CH₂CH₃): The methylene protons of the ethyl group, being adjacent to the nitrogen atom, will be deshielded and are predicted to appear as a quartet due to coupling with the methyl protons. The methyl protons will appear as a triplet further upfield.

-

Indoline Protons (C2-H₂, C3-H₂): The methylene protons at the C2 and C3 positions of the indoline ring are expected to appear as triplets due to coupling with each other. The C2 protons, being adjacent to the nitrogen, will be slightly more deshielded than the C3 protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the amine protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for CDCl₃).

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-7a | 150 - 155 |

| C-6 | 140 - 145 |

| C-3a | 130 - 135 |

| C-7 | 115 - 120 |

| C-5 | 105 - 110 |

| C-4 | 100 - 105 |

| C-2 | 50 - 55 |

| N-CH₂- (ethyl) | 45 - 50 |

| C-3 | 28 - 33 |

| -CH₃ (ethyl) | 12 - 17 |

Interpretation and Rationale

-

Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons bearing the amino group (C-6) and the nitrogen of the fused ring (C-7a) are expected to be significantly deshielded. The other aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The amino group will cause an upfield shift for the ortho (C-5, C-7) and para (no para carbon in this case) positions.

-

Aliphatic Carbons (C-2, C-3, N-CH₂, -CH₃): The C-2 carbon, being directly attached to the nitrogen, will be the most deshielded among the aliphatic carbons. The N-methylene carbon of the ethyl group will also be in a similar region. The C-3 carbon and the methyl carbon of the ethyl group will appear at higher fields.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard proton-decoupled ¹³C experiment.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Strong |

| N-H Bend (primary amine) | 1580 - 1650 | Medium to Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch (aromatic amine) | 1250 - 1335 | Strong |

| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium |

Interpretation and Rationale

-

N-H Vibrations: The primary aromatic amine will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.[1][2][3] A medium to strong N-H bending (scissoring) vibration is expected in the 1580-1650 cm⁻¹ range.[1]

-

C-H Vibrations: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching bands from the ethyl and indoline methylene groups will be observed below 3000 cm⁻¹.

-

C-N Vibrations: A strong C-N stretching band for the aromatic amine is expected between 1250 and 1335 cm⁻¹.[1][2] The C-N stretch of the aliphatic tertiary amine in the indoline ring will likely appear in the 1020-1250 cm⁻¹ region.[1][2]

-

Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin pellet.

-

Thin Film: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Perform a background subtraction and present the spectrum as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 176.1313 (for C₁₀H₁₄N₂)

-

Key Fragmentation Pathways:

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-ethyl-2,3-dihydro-1H-indol-6-amine

Prepared by: Gemini, Senior Application Scientist

Introduction

1-ethyl-2,3-dihydro-1H-indol-6-amine is a substituted indoline derivative. The indoline scaffold is a core structural motif in a multitude of natural products and pharmacologically active compounds, making the robust characterization of its analogs crucial for research and development in medicinal chemistry and materials science.[1][2] This guide provides a comprehensive technical overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of this specific molecule.

Molecular Structure and Atom Numbering

A clear and unambiguous numbering system is the foundation for accurate spectral assignment. The structure of this compound is presented below with the standard IUPAC numbering for the indoline ring system, extended to the N-ethyl substituent. This convention will be used throughout the guide.

Caption: Workflow for unambiguous ¹H NMR assignment using 1D and 2D techniques.

Carbon-13 (¹³C) NMR Spectroscopy Analysis

¹³C NMR provides direct insight into the carbon skeleton of the molecule. A proton-decoupled experiment is standard, yielding a single peak for each unique carbon atom.

Predicted Chemical Shifts

The chemical shifts are predicted based on the indoline core structure with considerations for the electronic effects of the substituents. [4][5]The -NH₂ group is strongly activating, causing shielding (upfield shift) at the ortho (C5) and para (C7) positions, while the carbon directly attached to it (C6) is deshielded. The N-ethyl group will have a smaller electronic impact on the aromatic ring but will deshield the adjacent C2 and C7a carbons.

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C7a | 150 - 152 | Aromatic quaternary, adjacent to N1. |

| C3a | 128 - 130 | Aromatic quaternary, bridgehead. |

| C6 | 138 - 142 | Aromatic, directly attached to -NH₂. Deshielded. |

| C4 | 125 - 128 | Aromatic CH. |

| C5 | 110 - 113 | Aromatic CH, ortho to -NH₂, strongly shielded. |

| C7 | 105 - 108 | Aromatic CH, para to -NH₂, strongly shielded. |

| C2 | 52 - 55 | Aliphatic CH₂, adjacent to N1. |

| C3 | 28 - 32 | Aliphatic CH₂, adjacent to C3a. |

| C1' | 45 - 48 | Aliphatic CH₂ of ethyl group, adjacent to N1. |

| C2' | 13 - 16 | Aliphatic CH₃ of ethyl group. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, due to the low natural abundance of ¹³C.

-

Spectrometer Setup: 400 MHz (or higher) spectrometer, observing at ~100 MHz for ¹³C.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: 0 to 180 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Confirmation with DEPT/HSQC: A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment should be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton with its directly attached carbon, providing definitive assignment for all protonated carbons.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Ionization and the Nitrogen Rule

For a volatile, nitrogen-containing compound like this, Electron Ionization (EI) is a standard and effective technique. The Nitrogen Rule is a key principle in the interpretation of its mass spectrum. It states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. [6]this compound (C₁₀H₁₄N₂) contains two (an even number) nitrogen atoms, so its molecular ion (M⁺˙) peak is expected at an even mass-to-charge ratio (m/z) .

-

Molecular Formula: C₁₀H₁₄N₂

-

Exact Mass: 162.1157

-

Nominal Molecular Weight: 162 Da

The molecular ion peak should be reasonably intense due to the relative stability of the aromatic system. [7]

Predicted Fragmentation Pathways

The fragmentation of amines under EI is dominated by α-cleavage , which is the cleavage of a bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized cation. [6][8]

-

Primary Fragmentation (α-cleavage): The most favorable fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the N-ethyl group. This yields a highly stable iminium cation, which is expected to be the base peak in the spectrum.

-

M⁺˙ (m/z 162) → [M - CH₃]⁺ (m/z 147)

-

-

Secondary Fragmentation: Another possible α-cleavage involves the C2-C3 bond of the indoline ring, leading to ring-opening.

-

Benzylic Cleavage: Cleavage of the C3-C3a bond is also possible, as it is benzylic. This would lead to the loss of an ethylene molecule (C₂H₄, 28 Da) after rearrangement.

-

M⁺˙ (m/z 162) → [M - C₂H₄]⁺˙ (m/z 134)

-

Caption: Predicted primary EI fragmentation pathways for the target molecule.

Data Summary: Predicted Mass Spectrum

| m/z | Proposed Fragment | Rationale | Relative Intensity |

| 162 | [C₁₀H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) | Moderate |

| 147 | [C₉H₁₁N₂]⁺ | Loss of •CH₃ from N-ethyl group (α-cleavage) | High (Base Peak) |

| 134 | [C₈H₁₀N₂]⁺˙ | Loss of ethylene from indoline ring | Moderate to Low |

| 118 | [C₈H₈N]⁺ | Further fragmentation, loss of NH₂ | Low |

Experimental Protocol: Mass Spectrometry Acquisition

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an EI source is ideal. The GC provides separation from any impurities prior to analysis.

-

GC Method:

-

Column: Standard non-polar column (e.g., DB-5ms).

-

Injection: 1 µL of a dilute solution (~1 mg/mL) in a volatile solvent (e.g., ethyl acetate).

-

Temperature Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Conclusion

The structural confirmation of this compound can be achieved with high confidence through a combined NMR and MS approach. ¹H NMR spectroscopy will reveal the characteristic proton spin systems of the substituted aromatic ring, the dihydro-indole core, and the N-ethyl group, with assignments confirmed by 2D COSY. ¹³C NMR, supported by DEPT and HSQC experiments, will validate the carbon backbone. Finally, GC-MS analysis will confirm the molecular weight of 162 Da and show a characteristic fragmentation pattern dominated by a base peak at m/z 147, resulting from the facile α-cleavage loss of a methyl radical. This integrated analytical workflow provides a self-validating system for the unambiguous characterization of this and related indoline derivatives.

References

- Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. (2020). YouTube.

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. Available at: [Link]

-

GCMS Section 6.15: Fragmentation of Amines. Whitman College. Available at: [Link]

-

Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE. Available at: [Link]

-

¹H(400 MHz) and ¹³C (100MHz) NMR spectral data for indole 15 in DMSO-d₆. ResearchGate. Available at: [Link]

-

Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. (2023). The Journal of Organic Chemistry. Available at: [Link]

-

Indoline ¹³C NMR Chemical Shifts. SpectraBase. Available at: [Link]

-

NMR STUDIES OF INDOLE. (1988). HETEROCYCLES, Vol 27, No 2. Available at: [Link]

-

Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. (2023). YouTube. Available at: [Link]

-

Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. (2012). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Characteristics of 1-ethyl-2,3-dihydro-1H-indol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the predicted and theoretical physical characteristics of 1-ethyl-2,3-dihydro-1H-indol-6-amine. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules and established principles of physical organic chemistry to offer a robust predictive profile. This approach is designed to empower researchers in drug development and chemical synthesis with the foundational knowledge required for informed decision-making in experimental design and compound handling.

Molecular Structure and its Influence on Physical Properties

This compound, with the chemical formula C10H14N2, possesses a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring. The key functional groups influencing its physical properties are a primary aromatic amine (-NH2) at the 6-position and an ethyl group (-CH2CH3) attached to the nitrogen atom of the dihydroindole ring. The dihydro- form indicates a more saturated five-membered ring compared to indole, which can impact its three-dimensional conformation and intermolecular interactions.

The presence of the primary amine group is expected to contribute to the molecule's polarity and its ability to act as a hydrogen bond donor. The ethyl group, on the other hand, introduces a degree of lipophilicity. The interplay between the hydrophilic amino group and the relatively nonpolar ethyl-dihydroindole core will dictate the molecule's solubility and partitioning behavior between aqueous and organic phases.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally similar compounds and computational models.

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Weight | 162.23 g/mol | Calculated from the molecular formula (C10H14N2). |

| Melting Point | Likely a solid at room temperature. Estimated range: 40-80 °C | Indoline is a liquid, but the addition of the amino and ethyl groups increases molecular weight and potential for hydrogen bonding, likely resulting in a solid. For comparison, (2,3-Dihydro-1H-indol-5-ylmethyl)amine has a melting point of 211–213 °C, though this is for a hydrochloride salt.[1] |

| Boiling Point | > 200 °C at atmospheric pressure | The presence of the polar amino group and the overall molecular weight suggest a relatively high boiling point. Indoline has a boiling point of 220-221 °C. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and DMSO. | The aromatic amine allows for some water solubility through hydrogen bonding. However, the ethyl-dihydroindole core is hydrophobic, limiting extensive aqueous solubility. The ethyl group enhances the hydrophobic character.[2] Indole itself has a low water solubility of 3.56 mg/mL.[3] |

| pKa | Estimated pKa of the conjugate acid (R-NH3+) to be around 4-5. | The amino group is attached to an aromatic ring, which delocalizes the lone pair of electrons, making it a weaker base than an aliphatic amine. The pKa of aniline is 4.6. The electron-donating effect of the dihydroindole ring might slightly increase the basicity compared to aniline. |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic molecules. Below is a predicted spectroscopic profile for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Expected Wavenumber (cm-1) | Vibrational Mode | Rationale and Key Features |

| N-H (Primary Amine) | 3400-3250 (two bands) | Asymmetric and symmetric stretching | The presence of two distinct bands in this region is a hallmark of a primary amine (-NH2) group.[4] |

| N-H (Primary Amine) | 1650-1580 | Bending (scissoring) | This band further confirms the presence of a primary amine.[4] |

| C-N (Aromatic Amine) | 1335-1250 | Stretching | This strong band is characteristic of an amine attached to an aromatic ring.[4] |

| C-H (Aromatic) | 3100-3000 | Stretching | These peaks are typically sharp and of medium intensity. |

| C-H (Aliphatic) | 3000-2850 | Stretching | Corresponding to the ethyl and dihydroindole methylene groups. |

| N-H (Amine) | 910-665 | Wagging | A broad and strong band characteristic of primary and secondary amines.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide detailed information about the chemical environment of each hydrogen atom.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Aromatic Protons | 6.5 - 7.5 | Doublets, Triplets, or Multiplets | The protons on the benzene ring will appear in the aromatic region. Their specific shifts and coupling patterns will depend on their position relative to the amino group and the fused ring. |

| -NH2 Protons | 3.5 - 5.0 (broad) | Singlet (broad) | The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. The signal is often broad. |

| -CH2- (Ethyl group attached to N) | ~3.4 - 3.8 | Quartet | These protons are adjacent to a methyl group, resulting in a quartet. |

| -CH2- (Dihydroindole ring) | ~2.8 - 3.2 | Triplets | The two methylene groups in the five-membered ring will likely appear as triplets due to coupling with each other. |

| -CH3 (Ethyl group) | ~1.2 - 1.5 | Triplet | This methyl group is adjacent to a methylene group, resulting in a triplet. |

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic Carbons | 110 - 150 | The carbon attached to the amino group will be significantly shielded, while the other aromatic carbons will have shifts typical for substituted benzenes. |

| -CH2- (Ethyl group attached to N) | ~40 - 50 | Typical range for an aliphatic carbon attached to a nitrogen atom. |

| -CH2- (Dihydroindole ring) | ~25 - 35 | Aliphatic carbons in a five-membered ring. |

| -CH3 (Ethyl group) | ~10 - 20 | Typical range for a terminal methyl group. |

Experimental Protocols for Physical Characterization

For novel compounds like this compound, rigorous experimental determination of its physical properties is crucial. The following section outlines standard methodologies.

Determination of Melting Point

-

Principle: The melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid will have a sharp melting point range of 1-2°C.

-

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised slowly (1-2°C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

-

-

Causality Behind Experimental Choices: A slow heating rate is critical to ensure thermal equilibrium between the sample and the thermometer, leading to an accurate measurement. A sharp melting range is indicative of high purity.

Determination of Solubility

-

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding a compound's solubility in various solvents is critical for its purification, formulation, and biological testing.

-

Methodology (Qualitative):

-

Add approximately 10 mg of the compound to a test tube.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, DMSO) and vortex.

-

Observe if the solid dissolves completely. If not, gently heat the mixture.

-

Record the solubility as soluble, sparingly soluble, or insoluble at room temperature and with heating.

-

-

Causality Behind Experimental Choices: A range of solvents with varying polarities is used to build a comprehensive solubility profile. This information is vital for selecting appropriate solvents for recrystallization or for preparing stock solutions for biological assays.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

MDPI. (2020). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 798, Indole. PubChem. Retrieved from [Link]

Sources

1-ethyl-2,3-dihydro-1H-indol-6-amine CAS number lookup

An In-depth Technical Guide to 1-ethyl-2,3-dihydro-1H-indol-6-amine

This guide provides a comprehensive technical overview of this compound, a substituted indoline derivative of interest to researchers and professionals in drug development. Due to the apparent novelty of this specific compound, a dedicated CAS number has not been identified in public databases as of the time of this writing. This document, therefore, synthesizes information from related structures and established chemical principles to provide a robust framework for its synthesis, characterization, potential applications, and safety considerations.

Introduction and Chemical Identity

This compound belongs to the indoline class of heterocyclic compounds. The indoline scaffold is a core structure in numerous biologically active molecules and approved pharmaceuticals, valued for its ability to interact with various biological targets.[1][2] The introduction of an ethyl group at the 1-position (the nitrogen atom) and an amine group at the 6-position of the benzene ring creates a specific derivative with potential for unique pharmacological properties.

Chemical Structure:

-

Core Scaffold: 2,3-dihydro-1H-indole (indoline)

-

Substituents:

-

An ethyl group at the N-1 position.

-

An amine group at the C-6 position.

-

Molecular Formula: C₁₀H₁₄N₂

Molecular Weight: 162.23 g/mol

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the modification of the indoline core. A plausible and efficient synthetic route is outlined below.

Synthetic Strategy Overview

A logical approach involves the N-ethylation of a suitable 6-substituted indoline precursor, followed by the introduction or deprotection of the 6-amino group. A common strategy would be to start with a commercially available 6-nitroindoline, perform the N-ethylation, and subsequently reduce the nitro group to the desired amine.

Diagram of Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: N-Ethylation of 6-Nitroindoline

This step introduces the ethyl group onto the nitrogen atom of the indoline ring.

-

Materials:

-

6-Nitroindoline

-

Ethyl iodide (or another suitable ethylating agent like diethyl sulfate)

-

A weak base (e.g., potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃))

-

Anhydrous polar aprotic solvent (e.g., acetonitrile or acetone)

-

-

Procedure:

-

To a solution of 6-nitroindoline in the chosen solvent, add the weak base.

-

Stir the mixture at room temperature.

-

Add ethyl iodide dropwise to the suspension.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product, 1-ethyl-6-nitroindoline, by column chromatography on silica gel.

-

Step 2: Reduction of the Nitro Group

The nitro group is reduced to the primary amine in this final step.

-

Materials:

-

1-Ethyl-6-nitroindoline

-

A reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl))

-

A suitable solvent (e.g., ethanol or methanol for catalytic hydrogenation, or concentrated HCl for tin(II) chloride reduction)

-

-

Procedure (using Catalytic Hydrogenation):

-

Dissolve 1-ethyl-6-nitroindoline in the chosen alcohol-based solvent.

-

Add a catalytic amount of Pd/C.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify this compound by column chromatography or recrystallization.

-

Physicochemical Properties and Characterization

The following table summarizes the predicted and expected physicochemical properties of this compound.

| Property | Predicted/Expected Value | Notes |

| Appearance | Off-white to pale yellow solid | Based on similar aminoindoline structures. |

| Molecular Formula | C₁₀H₁₄N₂ | - |

| Molecular Weight | 162.23 g/mol | - |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. | The aromatic amine and the aliphatic chain suggest moderate polarity. |

| Boiling Point | Estimated to be >250 °C | Extrapolated from related compounds. |

| Melting Point | Expected to be in the range of 50-100 °C | Highly dependent on crystalline structure. |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the indoline ring, and the aromatic protons. The amine protons may appear as a broad singlet.

-

¹³C NMR will display distinct peaks for the ten carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the benzene ring.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Research

The indole and indoline scaffolds are prevalent in a wide array of therapeutic agents due to their ability to mimic the structure of tryptophan and interact with various biological targets.[1][2] The 6-aminoindoline moiety, in particular, serves as a valuable building block for the synthesis of compounds with diverse pharmacological activities.

Potential Areas of Application:

-

CNS Disorders: Many indole derivatives exhibit activity on central nervous system receptors, such as serotonin and dopamine receptors.[3] The structural features of this compound make it a candidate for investigation in the context of neurological and psychiatric disorders.

-

Oncology: The indole nucleus is a core component of several anticancer drugs that inhibit tubulin polymerization.[1] This compound could serve as a scaffold for the development of novel cytotoxic agents.

-

Antimicrobial Agents: Indole-based compounds have been explored for their antibacterial and antifungal properties.[2] The amine functionality provides a handle for further derivatization to explore antimicrobial activity.

Logical Relationship of the Scaffold to Biological Activity

Caption: Interplay of structural features and potential biological activities.

Safety and Handling

As there is no specific Safety Data Sheet (SDS) for this compound, safety precautions must be based on data for structurally related compounds, such as other aminoindoles and N-alkylated amines.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin. Assume the compound is harmful and handle it with care.[5]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[5]

-

In case of eye contact: Rinse cautiously with water for several minutes.[4]

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air.[4]

Conclusion

This compound is a promising, albeit not widely documented, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and potential exploration in the fields of medicinal chemistry and drug discovery. The proposed synthetic route is robust and relies on well-established chemical transformations. Researchers are encouraged to use this guide as a starting point for their investigations into the properties and applications of this and related novel indoline derivatives.

References

- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2010, September 21). SAFETY DATA SHEET.

- Biosynth. (n.d.). 6-amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one | 1234616-17-1 | JZB61617.

- Gorenc, A., & Kralj, D. (2025, May 28). SYNTHESIS OF 1-AMINO-2-METHYL-2,3-DIHYDROINDOLE BY NITROSATING 2-METHYL-2,3-DIHYDRO-1H-INDOLE AND THEN REDUCING THE OBTAINED 1-N - EPO.

- CymitQuimica. (n.d.). CAS 1234616-17-1: 6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-….

- ChemicalBook. (n.d.). 6-AMino-2,3-dihydroisoindol-1-one synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for 1-Ethyl-1H-indol-7-amine in Novel Therapeutic Development.

- Wikipedia. (n.d.). Dimethyltryptamine.

- NIH. (n.d.). 6-amino-2,3-dihydro-1H-isoindol-1-one. PubChem.

- NIH. (n.d.). Biomedical Importance of Indoles. PMC.

- PMC. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central.

- MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

Biological activity of substituted 6-aminoindolines

An In-Depth Technical Guide to the Biological Activity of Substituted 6-Aminoindolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its various substituted forms, the 6-aminoindoline moiety has emerged as a particularly versatile pharmacophore. The presence of the amino group at the 6-position provides a crucial handle for synthetic modification, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted 6-aminoindolines, offering insights for researchers and professionals in drug discovery and development.

Substituted 6-aminoindolines have demonstrated a broad spectrum of biological activities, including potent anticancer, kinase inhibitory, antimicrobial, and neurological effects. Their ability to interact with various biological targets, from enzymes to G-protein coupled receptors (GPCRs), underscores their potential as lead compounds for the development of novel therapeutics. This document will delve into the key aspects of this promising class of molecules, providing both a theoretical framework and practical experimental guidance.

Synthesis and Chemical Characterization

The synthesis of substituted 6-aminoindolines typically begins with the appropriate indole or indoline precursor. A common strategy involves the nitration of an indoline at the 6-position, followed by reduction of the nitro group to the desired amine. The resulting 6-aminoindoline can then be further functionalized at the amino group or other positions on the indoline ring.

For instance, a series of 6-amino-seco-cyclopropylindole (seco-CI) compounds were prepared by coupling 1-(tert-butyloxycarbonyl)-3-(chloromethyl)-6-nitroindoline with various acids, followed by the reduction of the nitro group[1]. This approach allows for the introduction of diverse side chains, which is crucial for exploring structure-activity relationships.

Another synthetic approach involves the dilithiation of 3-amino-4-picoline, which can then be condensed with carboxylic esters to yield 2-substituted 6-azaindoles, a related class of compounds[2]. While not a direct synthesis of 6-aminoindolines, this method highlights the versatility of organometallic chemistry in constructing indole-like scaffolds.

General Synthetic Workflow:

Caption: General synthetic scheme for substituted 6-aminoindolines.

Characterization of the synthesized compounds is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm the chemical structure and purity.

Biological Activities and Therapeutic Potential

Anticancer Activity

A significant area of investigation for substituted 6-aminoindolines is their potential as anticancer agents. Several studies have demonstrated the potent cytotoxic effects of these compounds against a variety of cancer cell lines.

For example, a series of 6-amino-11H-indolo[3,2-c]quinoline derivatives were synthesized and evaluated for their in vitro cytotoxic effects against human leukemia (MV4-11), non-small cell lung cancer (A549), and colon cancer (HCT116) cell lines[3]. One compound, in particular, exhibited an IC50 value of 0.052 µM against the MV4-11 cell line, which was comparable to or better than the standard anticancer drug doxorubicin[3]. The mechanism of action for some of these compounds is believed to involve intercalation with DNA[3].

Furthermore, 6-amino-seco-CI DNA minor groove alkylating agents have shown cytotoxicity in various cell lines[1]. The parent compound in this series, featuring a trimethoxyindole side chain, displayed an IC50 of 0.34 µM in AA8 cells[1].

Kinase Inhibition

Kinases are a class of enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. Substituted indoles and related heterocycles have been extensively explored as kinase inhibitors.

One study focused on the development of 6-substituted indolylquinolinones as potent Checkpoint Kinase 1 (Chek1) inhibitors[4]. By modifying the C6 position, researchers were able to optimize the potency of these compounds into the low nanomolar range[4]. Similarly, 6-anilinoindazoles have been designed as selective inhibitors of c-Jun N-terminal kinase-3 (JNK3)[5].

The general approach to developing kinase inhibitors involves designing molecules that can fit into the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates.

Caption: Mechanism of kinase inhibition by 6-aminoindoline derivatives.

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. Indole derivatives have shown promise in this area, with some exhibiting activity against a range of bacterial and fungal pathogens[6].

A series of quinolone-3-carboxylic acids with a 6-amino group (in place of the more common fluorine atom) demonstrated good activity against Gram-negative and Gram-positive bacteria[7]. The mechanism of action for these compounds is believed to be the inhibition of bacterial DNA gyrase[7].

Additionally, 6-bromoindolglyoxylamide derivatives have been identified as having intrinsic antimicrobial activity, particularly against Gram-positive bacteria, and some also enhance the activity of existing antibiotics against resistant Gram-negative bacteria[8]. The proposed mechanism for these compounds involves rapid membrane permeabilization and depolarization[8].

Neurological Applications

Substituted indoles and indolines have a long history of use in neuroscience due to their structural similarity to neurotransmitters like serotonin. This has led to their investigation for the treatment of various neurological and psychiatric disorders.

For instance, certain aminoindole carboxamide derivatives are being explored as potential treatments for Alzheimer's and Parkinson's diseases by targeting the fibrillization of tau and alpha-synuclein proteins[9]. Furthermore, a patent has been filed for 6-substituted indole and indazole derivatives that show affinity for the 5-HT6 serotonin receptor, a target for cognitive disorders[10].

Other Biological Activities

The versatility of the 6-aminoindoline scaffold extends to other biological targets as well. For example, aminoalkylindoles have been identified as a novel series of cannabinoid receptor ligands[11]. Additionally, some 6-substituted indole derivatives have been investigated as ligands for G-protein coupled receptors (GPCRs), which are involved in a wide array of physiological processes[12].

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. For substituted 6-aminoindolines, several SAR studies have provided valuable insights.

-

Substitution at the 6-amino group: The nature of the substituent on the 6-amino group can significantly impact activity. For example, in a series of 6-amino-seco-CI compounds, the presence of a trimethoxyindole side chain resulted in a moderately potent cytotoxin[1].

-

Substitution on other parts of the indoline ring: Modifications at other positions of the indoline ring can also modulate activity. For instance, in a series of 6-amino-11H-indolo[3,2-c]quinolines, methylation at the N-11 position significantly increased cytotoxicity[3].

-

Physicochemical properties: Properties such as lipophilicity and polar surface area can influence cell permeability and target engagement. In the development of Chek1 kinase inhibitors, it was observed that compounds with multiple basic amines or a high polar surface area exhibited poor cell potency[4].

Experimental Protocols

General Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted 6-aminoindoline derivative against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Test compound (substituted 6-aminoindoline)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to create a range of concentrations.

-

In a 96-well plate, add the assay buffer, the target enzyme, and the test compound at various concentrations. Include wells with no inhibitor (negative control) and wells with the positive control inhibitor.

-

Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Measure the rate of product formation or substrate consumption over time using a microplate reader (e.g., by measuring changes in absorbance or fluorescence).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (Cytotoxicity) Assay

Objective: To assess the cytotoxic effect of a substituted 6-aminoindoline derivative on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

Positive control cytotoxic drug (e.g., doxorubicin)

-

MTT or similar cell viability reagent

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include wells with no compound (negative control) and wells with the positive control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the MTT reagent to each well and incubate for a few hours until formazan crystals form.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the negative control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Sources

- 1. Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]